2-(4-Fluorophenyl)-5-methylpyridine

Catalog No.
S1919308
CAS No.
85237-65-6
M.F
C12H10FN
M. Wt
187.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Fluorophenyl)-5-methylpyridine

CAS Number

85237-65-6

Product Name

2-(4-Fluorophenyl)-5-methylpyridine

IUPAC Name

2-(4-fluorophenyl)-5-methylpyridine

Molecular Formula

C12H10FN

Molecular Weight

187.21 g/mol

InChI

InChI=1S/C12H10FN/c1-9-2-7-12(14-8-9)10-3-5-11(13)6-4-10/h2-8H,1H3

InChI Key

WSVYYUKIXFSDTE-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)C2=CC=C(C=C2)F

Canonical SMILES

CC1=CN=C(C=C1)C2=CC=C(C=C2)F

Application in Synthesis of Organic Compounds

Field: Organic Chemistry

Summary: Bis(4-fluorophenyl)methanol, a compound with a similar structure, is utilized for synthesizing organic compounds .

Results: The outcomes of these syntheses can vary widely depending on the specific reactions involved .

Application in Analysis of Biological Samples

Field: Biochemistry

Summary: Bis(4-fluorophenyl)methanol is also used in the analysis of biological samples .

Results: The outcomes of these analyses can provide valuable insights into the biochemical and physiological processes of cells .

Application in Nanotechnology, Biotechnology, and Materials Science

Field: Nanotechnology, Biotechnology, and Materials Science

Results: The outcomes of these studies can lead to notable changes in the biochemical and physiological processes of cells .

Application in Antibacterial Activity

Field: Microbiology

Summary: A Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, has been synthesized and its metal (II) complexes have been tested for antibacterial activity .

Methods: The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The antibacterial activity was evaluated using the disc diffusion method .

Results: The metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .

Application in Multistimuli-Responsive Materials

Field: Materials Chemistry

Summary: A guest molecule, 1-[2-(4-fluorophenyl)-2-oxoethyl]-4,4′-bipyridinium dichloride (FOV·Cl2), was designed and synthesized. The solid-state inclusion complex formed with β-cyclodextrin (β-CD) demonstrated multiple chromic behaviors under the external stimuli of light, heat, and vapors of ammonia and some organic amines .

Methods: The ketone–enol tautomerism (FOV2+ ↔ FHV+) in aqueous solution is governed by pH values. The chromic behavior of the solid-state inclusion complex of β-CD with FHV+ (in the enol form) was also investigated .

Results: The chromic and fluorescent properties of the FOV2+ @β-CD endow it with practical utility in inkless printing, ammonia sensing, and multiple anti-counterfeiting .

Application in Production of Fluorinated Anesthetics

Field: Pharmaceutical Chemistry

Summary: 4-Fluorophenylacetic acid, a compound with a similar structure, is used as an intermediate in the production of fluorinated anesthetics .

Results: The outcomes of these syntheses can lead to the production of effective anesthetics .

2-(4-Fluorophenyl)-5-methylpyridine is a chemical compound with the molecular formula C12H10FNC_{12}H_{10}FN and a molecular weight of approximately 187.21 g/mol. This compound features a pyridine ring substituted with both a fluorophenyl group at the 2-position and a methyl group at the 5-position. The presence of fluorine enhances its biological activity and lipophilicity, making it a subject of interest in medicinal chemistry.

The synthesis of 2-(4-Fluorophenyl)-5-methylpyridine typically involves cross-coupling reactions, particularly the Suzuki coupling method. One common route includes the reaction of 2-bromo-5-methylpyridine with 4-fluorobenzeneboronic acid in the presence of palladium catalysts and sodium carbonate under an inert atmosphere. The reaction conditions generally require heating to around 70°C for optimal yield, which can reach up to 91.5% .

Research indicates that compounds similar to 2-(4-Fluorophenyl)-5-methylpyridine exhibit significant biological activities, particularly in the realm of pharmacology. For instance, derivatives of this compound have been studied for their potential as PPAR (Peroxisome Proliferator-Activated Receptor) agonists, which are relevant in metabolic disorders and diabetes treatment . The unique fluorine substitution may enhance binding affinity and selectivity towards biological targets.

The primary synthesis method for 2-(4-Fluorophenyl)-5-methylpyridine involves:

  • Starting Materials:
    • 2-bromo-5-methylpyridine
    • 4-fluorobenzeneboronic acid
  • Catalysts:
    • Palladium(II) dichloride with phosphine ligands (e.g., bis(diphenylphosphanyl)ferrocene)
    • Sodium carbonate as a base
  • Reaction Conditions:
    • Solvent: A mixture of 1,4-dioxane and water
    • Temperature: 70°C
    • Duration: Approximately 1 hour under nitrogen protection

The process yields a white solid after solvent evaporation and purification steps .

2-(4-Fluorophenyl)-5-methylpyridine has applications in various fields, including:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Material Science: Used in developing new materials due to its unique electronic properties.
  • Chemical Research: Acts as a building block for creating more complex organic molecules.

Studies on the interactions of 2-(4-Fluorophenyl)-5-methylpyridine with various biological targets are ongoing. Its structural characteristics suggest potential interactions with PPAR receptors, which could be explored further to understand its role in metabolic regulation and therapeutic applications . Additionally, its interactions with metal complexes have been investigated, revealing interesting properties that could lead to novel applications in catalysis and sensor technology .

Several compounds share structural similarities with 2-(4-Fluorophenyl)-5-methylpyridine, including:

  • 2-(2,4-Difluorophenyl)-5-methylpyridine
  • 3-(4-Fluorophenyl)-6-methylpyridine
  • 2-(4-Chlorophenyl)-5-methylpyridine

Comparison Table

Compound NameStructural FeaturesUnique Aspects
2-(4-Fluorophenyl)-5-methylpyridineFluorine-substituted at para positionHigh lipophilicity and potential PPAR activity
2-(2,4-Difluorophenyl)-5-methylpyridineTwo fluorine substituents on phenyl ringIncreased electronegativity affecting reactivity
3-(4-Fluorophenyl)-6-methylpyridineFluorine at para position; methyl at different positionDifferent biological activity profile
2-(4-Chlorophenyl)-5-methylpyridineChlorine instead of fluorineComparison of halogen effects on activity

Each compound exhibits distinct biological activities and properties due to variations in substitution patterns and electronic effects from halogens, highlighting the uniqueness of 2-(4-Fluorophenyl)-5-methylpyridine in terms of its potential applications in drug discovery and development.

XLogP3

3

Other CAS

85237-65-6

Wikipedia

2-(4-Fluorophenyl)-5-methylpyridine

Dates

Modify: 2023-08-16

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